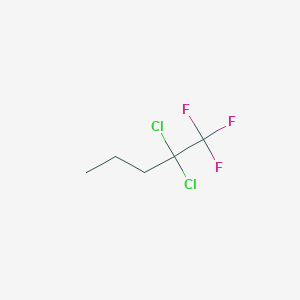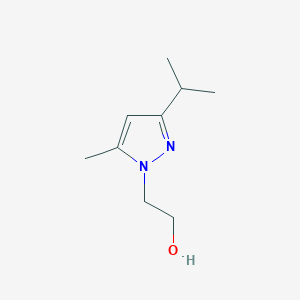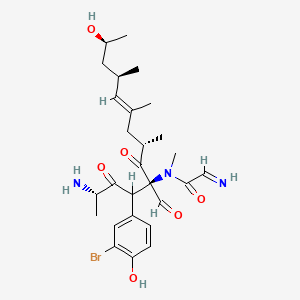![molecular formula C13H24O2Si B14138594 (4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylcyclopent-2-en-1-one CAS No. 167965-99-3](/img/structure/B14138594.png)
(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylcyclopent-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(tert-Butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone is a specialized organic compound characterized by its unique structure, which includes a tert-butyldimethylsilyloxy group and a cyclopent-2-enone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone typically involves multiple steps, starting from readily available precursors. One common method involves the protection of a hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group, followed by cyclization and functionalization to introduce the enone moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and anhydrous solvents to prevent hydrolysis of the silyl ether.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-(tert-Butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone can undergo various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form diketones or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: The silyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(S)-4-(tert-Butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It can be used in the production of advanced materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of (S)-4-(tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone involves its interaction with specific molecular targets. The silyloxy group can act as a protecting group, preventing unwanted reactions at the hydroxyl site. The enone moiety can participate in Michael addition reactions, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-4-(tert-Butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone: The enantiomer of the compound .
4-(tert-Butyldimethylsilyloxy)-cyclopent-2-enone: Lacks the dimethyl groups on the cyclopentane ring.
5,5-Dimethylcyclopent-2-enone: Lacks the silyloxy group.
Uniqueness
(S)-4-(tert-Butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone is unique due to the presence of both the silyloxy group and the dimethyl groups on the cyclopentane ring. This combination imparts specific reactivity and stability, making it a valuable compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
167965-99-3 |
|---|---|
Molekularformel |
C13H24O2Si |
Molekulargewicht |
240.41 g/mol |
IUPAC-Name |
(4S)-4-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C13H24O2Si/c1-12(2,3)16(6,7)15-11-9-8-10(14)13(11,4)5/h8-9,11H,1-7H3/t11-/m0/s1 |
InChI-Schlüssel |
SQNXIGVELAFLKX-NSHDSACASA-N |
Isomerische SMILES |
CC1([C@H](C=CC1=O)O[Si](C)(C)C(C)(C)C)C |
Kanonische SMILES |
CC1(C(C=CC1=O)O[Si](C)(C)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



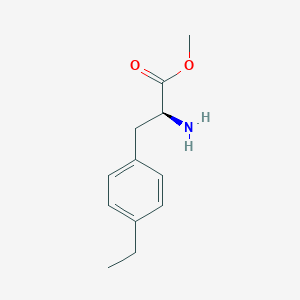
![(1S,3R,4S,9R,13S,14R)-3-[(2S,5S)-5-(2-bromo-5-hydroxyphenyl)-5-methoxypentan-2-yl]-13-hydroxy-9-[(1R)-1-hydroxyethyl]-4,14,16,16-tetramethyl-2,6,10,17-tetraoxatricyclo[11.3.1.11,5]octadecane-7,11-dione](/img/structure/B14138520.png)
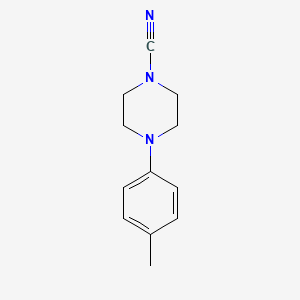


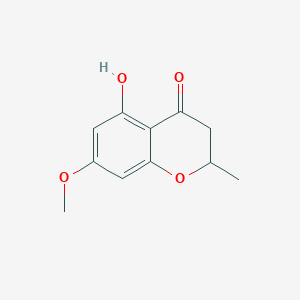
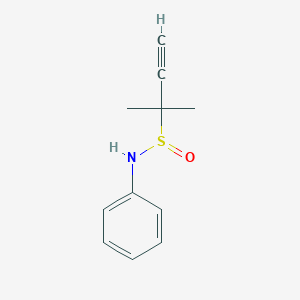
![2,2-dimethyl-N-[3-(propanoylamino)phenyl]propanamide](/img/structure/B14138558.png)
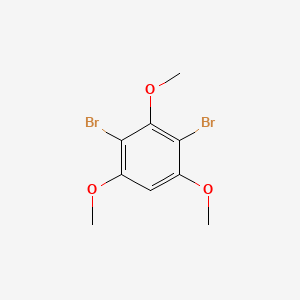
![tert-Butyl 5'-amino-2'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14138566.png)
